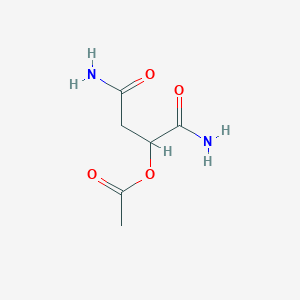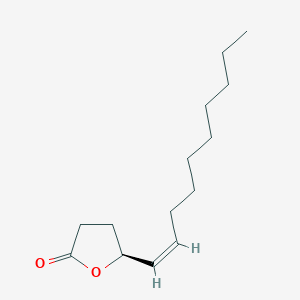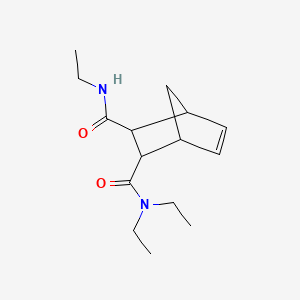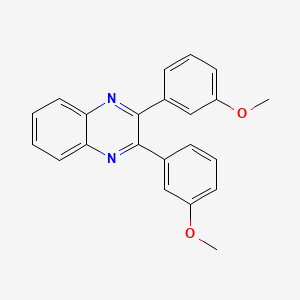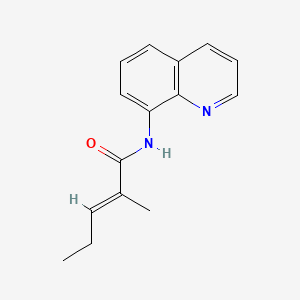
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide is an organic compound characterized by the presence of a quinoline ring attached to a pent-2-enamide moiety. The compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure features an (E)-configuration, indicating the specific geometric arrangement of substituents around the double bond.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated using a suitable alkyl halide to introduce the methyl group at the 2-position.
Amidation: The alkylated quinoline is reacted with pent-2-enoic acid or its derivatives under amidation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the double bond, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Saturated amide derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: Its stability and reactivity make it a candidate for use in various industrial processes, including catalysis and polymer synthesis.
作用机制
The mechanism of action of (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the amide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
(E)-2-Methyl-N-(quinolin-8-yl)but-2-enamide: Similar structure but with a shorter alkyl chain.
(E)-2-Methyl-N-(quinolin-8-yl)hex-2-enamide: Similar structure but with a longer alkyl chain.
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness: (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide is unique due to its specific (E)-configuration and the presence of both the quinoline ring and the pent-2-enamide moiety. This combination of structural features imparts distinct electronic and steric properties, making it a valuable compound for various applications.
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
(E)-2-methyl-N-quinolin-8-ylpent-2-enamide |
InChI |
InChI=1S/C15H16N2O/c1-3-6-11(2)15(18)17-13-9-4-7-12-8-5-10-16-14(12)13/h4-10H,3H2,1-2H3,(H,17,18)/b11-6+ |
InChI 键 |
GMLONQGDRCABLB-IZZDOVSWSA-N |
手性 SMILES |
CC/C=C(\C)/C(=O)NC1=CC=CC2=C1N=CC=C2 |
规范 SMILES |
CCC=C(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)

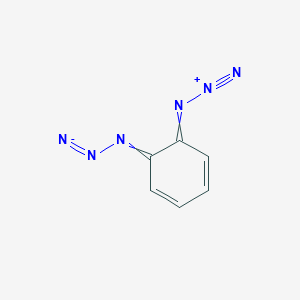
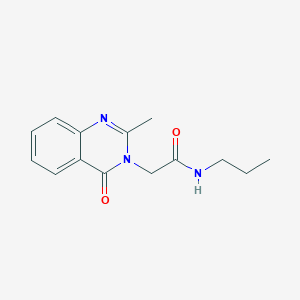

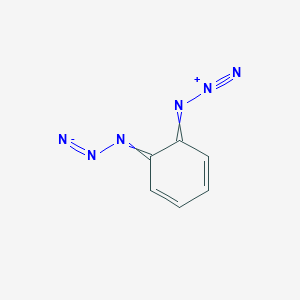
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)

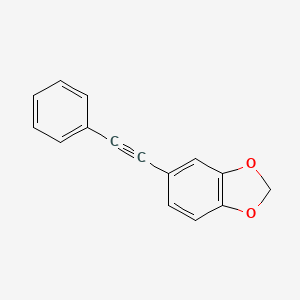
![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
